molecular formula C10H6N2O8S B146839 Flavianic acid CAS No. 483-84-1

Flavianic acid

Cat. No. B146839
CAS RN: 483-84-1
M. Wt: 314.23 g/mol
InChI Key: FCQJEPASRCXVCB-UHFFFAOYSA-N
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Description

Flavianic acid, also known as naphthol yellow S, is a synthetic dye that has been used in various applications, including as a colorant for cosmetics and dyeing hair . It is known for forming highly insoluble salts with certain organic bases, which has been utilized in the isolation of nucleinic compounds from biological fluids . Flavianic acid has also been used in histological staining, demonstrating its versatility in biochemical applications .

Synthesis Analysis

The synthesis of flavianic acid and its derivatives has been explored for various purposes. For instance, flavianic acids have been prepared and examined for use as color reference standards in thin-layer chromatography (TLC), indicating their purity and absence of impurities . Additionally, flavianates of nucleinic substances such as cystosine and cytidine have been synthesized, demonstrating the utility of flavianic acid in the isolation and identification of these biological compounds .

Molecular Structure Analysis

Flavianic acid's interaction with proteins has been studied to understand its binding mechanisms. For example, the binding of flavianic acid to bovine trypsin has been investigated, revealing a restricted transconformation of the macromolecule linked to dye binding at a stoichiometry of 1:1 . This interaction suggests that flavianic acid can induce specific conformational changes in proteins, which is crucial for understanding the molecular dynamics of protein precipitation .

Chemical Reactions Analysis

Flavianic acid has been shown to react with phenothiazines in a neutral medium, forming orange or brown crystalline compounds that can be quantitatively extracted into benzene . This property has been utilized in the extractive spectrophotometric determination of phenothiazines, highlighting the reactivity of flavianic acid with other organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavianic acid have been a subject of research due to its practical applications. Studies have shown that flavianic acid disodium salt has a high rank of maximum heat of decomposition and fuel value-heat of decomposition, which is significant in evaluating its explosive hazard . The thermal stability of flavianic acid disodium salt and its hydrate has been investigated, revealing that the hydrate form has lower thermal stability and that particle size difference does not significantly affect the thermal stability of the disodium salt . These findings are essential for ensuring the safe production and handling of flavianic acid in industrial processes .

Scientific Research Applications

Chromatography Reference Standards

Flavianic acid has been explored for its potential as a color reference standard in thin-layer chromatography (TLC). Studies have demonstrated its suitability due to specific absorption properties and purity, making it a valuable tool in analytical chemistry (Tsuji et al., 2003).

Thermal Stability Analysis

The thermal stability of flavianic acid, particularly its disodium salt form, has been investigated, highlighting its relevance in safety evaluations. This research is crucial for industries using flavianic acid as a colorant, such as in cosmetics, due to its potential to decompose and burn spontaneously under certain conditions (Fu et al., 2009).

Protein Binding Studies

Flavianic acid has been used as a model compound to study its binding interaction with proteins. For example, its interaction with bovine trypsin has been analyzed, revealing a complex two-step binding mode. This research contributes to our understanding of protein-dye interactions, which can be used in protein fractionation methods (Schneedorf et al., 2001).

Electrode Construction for Analytical Chemistry

Flavianic acid has been utilized in the construction of PVC membrane electrodes for the analysis of certain pharmaceutical compounds. This demonstrates its potential application in developing tools for quantitative chemical analysis (Shalaby et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of various compounds has included flavianic acid. It has been studied for its potential role in protecting against oxidative stress, which is significant for understanding the antioxidant capabilities of various substances (Dastmalchi et al., 2007).

Protein Structural Analysis

Studies have also focused on the structural stabilization of proteins in the presence of flavianic acid. This is relevant for understanding protein dynamics and the effects of ligands on protein structure, offering insights into biochemistry and molecular biology (Schneedorf et al., 2001).

Biochemical and Pharmacological Research

Flavianic acid has been part of broader research in biochemical and pharmacological contexts, contributing to our understanding of various biological compounds and their effects on living organisms. This includes studies on its occurrence, biosynthesis, and potential therapeutic applications (Srinivasulu et al., 2018).

Plant Growth and Development

Research has also extended to the role of flavianic acid and related compounds in plant growth and development, providing valuable information for agricultural and botanical sciences (Rivas-San Vicente & Plasencia, 2011).

Safety And Hazards

When handling Flavianic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJEPASRCXVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt)
Record name Flavianic acid
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DSSTOX Substance ID

DTXSID4025167
Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Molecular Weight

314.23 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Flavianic acid
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Product Name

Flavianic acid

CAS RN

483-84-1
Record name Flavianic acid
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Record name Flavianic acid
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Record name Flavianic acid
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Record name 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro-
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Record name 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid
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Record name 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid
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Record name FLAVIANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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